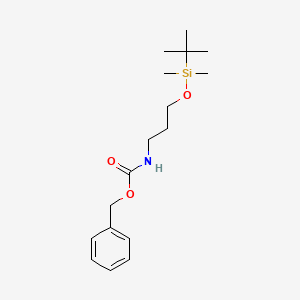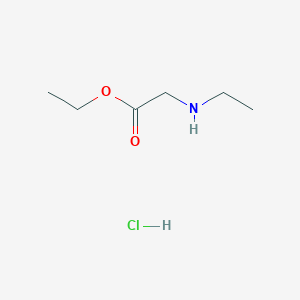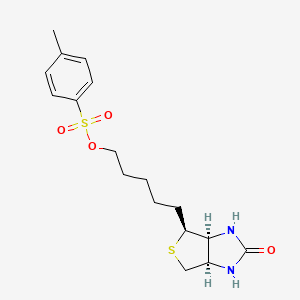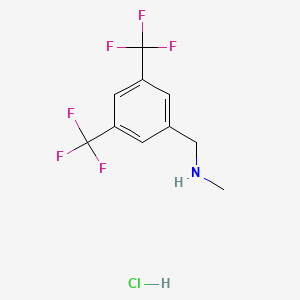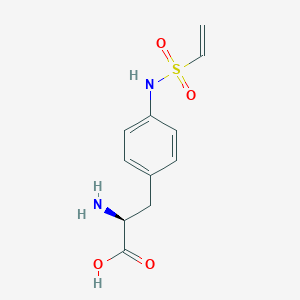
p-Vinylsulfonamido-(s)-phenylalanine
Descripción general
Descripción
p-Vinylsulfonamido-(s)-phenylalanine: is a compound that belongs to the class of vinyl sulfonamides. These compounds are known for their electrophilic properties, making them valuable in targeted protein modification and inhibition . The structure of this compound includes a vinyl group attached to a sulfonamide moiety, which is further connected to a phenylalanine backbone. This unique structure allows it to participate in various chemical reactions and makes it a useful tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One novel approach uses mild oxidative conditions to induce the elimination of an α-selenoether masking group . This method complements traditional synthetic approaches and typically yields vinyl sulfonamides in high purity after aqueous work-up without requiring column chromatography of the final electrophilic product .
Industrial Production Methods: While specific industrial production methods for p-Vinylsulfonamido-(s)-phenylalanine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: p-Vinylsulfonamido-(s)-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: The sulfonamide moiety can be reduced to form amines or other reduced products.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the sulfonamide moiety can produce amines.
Aplicaciones Científicas De Investigación
p-Vinylsulfonamido-(s)-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein modification and inhibition, particularly in the development of covalent inhibitors for enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of p-Vinylsulfonamido-(s)-phenylalanine involves its electrophilic vinyl group, which can form covalent bonds with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or other proteins by blocking their active sites or altering their structure. The sulfonamide moiety also contributes to the compound’s reactivity and specificity, allowing it to interact with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Vinyl sulfonamide: Shares the vinyl sulfonamide moiety but lacks the phenylalanine backbone.
Phenylalanine derivatives: Compounds such as N-acetyl-phenylalanine and phenylalanine methyl ester share the phenylalanine backbone but lack the vinyl sulfonamide group.
Uniqueness: p-Vinylsulfonamido-(s)-phenylalanine is unique due to its combination of a vinyl sulfonamide moiety and a phenylalanine backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its electrophilic properties and ability to form covalent bonds with nucleophilic sites on target molecules set it apart from other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASEKFUMFQQSX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)

![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)
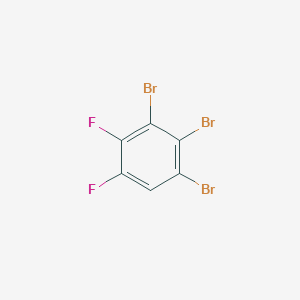
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)

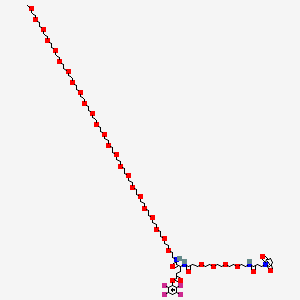
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)
